molecular formula C9H20ClNO2 B2497781 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride CAS No. 2375269-26-2

3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride

Cat. No.: B2497781
CAS No.: 2375269-26-2
M. Wt: 209.71
InChI Key: DKFCVQPOMQSACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H20ClNO2. It is known for its versatile applications in scientific research and industry. This compound is often used as a small molecule scaffold in various chemical reactions and studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride typically involves the reaction of 3-(Methyl(pentan-2-yl)amino)propanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methyl(pentan-2-yl)amino)propanoic acid
  • 3-(Methyl(pentan-2-yl)amino)propanoic acid methyl ester
  • 3-(Methyl(pentan-2-yl)amino)propanoic acid ethyl ester

Uniqueness

3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its hydrochloride form enhances its solubility and stability, making it more versatile compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

3-[methyl(pentan-2-yl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-4-5-8(2)10(3)7-6-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFCVQPOMQSACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N(C)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.